3h-naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl-
Overview
Description
3H-naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl- is a compound that belongs to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl- typically involves the condensation of 2-naphthol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a benzylidene intermediate, which then undergoes cyclization to form the naphthopyran ring system. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature and pressure, which are crucial for the efficient synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions
3H-naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Scientific Research Applications
3H-naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl- has been extensively studied for its applications in:
Chemistry: Used as a photochromic switch in molecular devices.
Biology: Investigated for its potential as a photosensitive agent in biological systems.
Medicine: Explored for its use in developing smart drug delivery systems.
Industry: Utilized in the production of photochromic lenses and smart coatings
Mechanism of Action
The photochromic behavior of 3H-naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl- involves the reversible ring-opening reaction upon exposure to UV lightThe process is driven by the absorption of photons, which induces an electronic transition and subsequent structural rearrangement .
Comparison with Similar Compounds
Similar Compounds
- 3,3-diphenyl-3H-naphtho[2,1-b]pyran
- 3-aryl-3-(α-naphthalene)-3H-naphtho[2,1-b]pyran
Uniqueness
Compared to similar compounds, 3H-naphtho[2,1-b]pyran-3-one, 1,2-dihydro-1-phenyl- exhibits unique photochromic properties, such as faster fading speeds and higher color intensity. These characteristics make it particularly suitable for applications requiring rapid and distinct color changes .
Properties
IUPAC Name |
1-phenyl-1,2-dihydrobenzo[f]chromen-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-18-12-16(13-6-2-1-3-7-13)19-15-9-5-4-8-14(15)10-11-17(19)21-18/h1-11,16H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWARAGNMMLFQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)OC1=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970257 | |
Record name | 1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5448-11-3, 5492-90-0 | |
Record name | NSC17364 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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